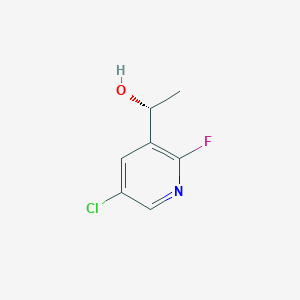

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZNQASFFDRGK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC(=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Perspective on Navigating Chemical Safety

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Chiral Pyridine Ethanol Derivatives

For researchers, scientists, and drug development professionals, the journey from conceptualizing a novel molecule to its synthesis and application is paved with critical data points. Among the most vital of these is the Safety Data Sheet (SDS). This document is not merely a regulatory formality; it is the cornerstone of laboratory safety, risk assessment, and responsible chemical stewardship.

This guide delves into the nuances of the SDS, specifically tailored for chiral pyridine ethanol derivatives. These compounds, while promising in medicinal chemistry and materials science, carry the inherent hazards of the pyridine moiety combined with the specific, and often uncharacterized, toxicological profiles imparted by their unique stereochemistry and substitutions. We will dissect the 16-section SDS framework, not as a static checklist, but as a dynamic tool for proactive safety and emergency preparedness. The focus here is on the causality behind the data—why each section matters and how to interpret its contents to ensure a safe and compliant research environment.

The Foundation: Understanding the 16-Section SDS Framework

The globally harmonized system (GHS) provides a standardized 16-section format for SDSs to ensure consistency and ease of use for everyone from laboratory chemists to emergency first responders.[1][2][3] This structure logically progresses from identification and immediate hazards to detailed technical data and regulatory information.[4]

PART I: CORE HAZARD COMMUNICATION & IDENTIFICATION

This section unequivocally identifies the chemical. For a novel chiral derivative, this includes its systematic IUPAC name, any internal research codes, and its intended use (e.g., "For research and development use only").[2][5] Crucially, it lists the supplier's contact details and an emergency phone number.[6]

-

Expert Insight: For drug development professionals shipping novel compounds to contract research organizations (CROs) or contract manufacturing organizations (CMOs), this section is the first link in the chain of custody and safety. An incorrect identifier or emergency contact can cause significant delays and safety lapses. Even for small, non-commercial quantities shipped for analysis, an SDS is required if the material is hazardous.[7]

This is arguably the most critical section for day-to-day lab work. It provides the chemical's hazard classification under GHS, signal words ("Warning" or "Danger"), hazard statements (H-statements), and precautionary statements (P-statements).[3]

For pyridine ethanol derivatives, common hazards include:

-

Combustible Liquid (H227) or Flammable Liquid (H225) , depending on the specific derivative's flash point.[8][10]

-

The parent pyridine is often listed as Harmful if swallowed, in contact with skin or if inhaled .[10]

Table 1: Common GHS Pictograms and Hazards for Pyridine Derivatives

| Pictogram | Hazard Class | Relevance to Chiral Pyridine Ethanol Derivatives |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Exclamation Mark | Represents skin/eye irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritant.[5] This is the most common pictogram for this class of compounds. |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Flame | Indicates a flammable or combustible liquid. Pyridine itself is highly flammable.[10][11] Ethanol derivatives may have higher flash points but should still be treated as a fire risk. |

| Health Hazard | Indicates carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity. While not always present for simple derivatives, the potential for target organ damage (liver, kidneys, CNS) associated with pyridine means this must be considered.[12][13] |

-

Expert Insight: The chirality of the molecule can introduce unexpected biological activity. While the immediate physical and chemical hazards may be similar to an achiral analogue, the long-term toxicological profile (Section 11) could be different. Therefore, the absence of a "Health Hazard" pictogram on an SDS for a novel chiral compound should be interpreted with caution.

This section details the chemical ingredients. For a pure research chemical, it will list the substance name and CAS number. For mixtures, it will list all hazardous components and their concentration ranges.[2]

-

Expert Insight: For novel compounds without a CAS number, this section must be as complete as possible, listing the chemical name and any known impurities.[14] This is critical for toxicological assessment; a seemingly minor impurity could be responsible for a significant portion of the observed hazard.

PART II: EMERGENCY RESPONSE PROTOCOLS

A key function of the SDS is to provide clear, immediate instructions for emergencies.

This section provides guidance for exposure via different routes (inhalation, skin, eye, ingestion).[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[5][15] Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

This section outlines suitable extinguishing media and specific hazards.

-

Suitable Extinguishers: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5][13] Water spray can be used to cool containers.[16]

-

Hazardous Combustion Products: Will produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][8]

This provides instructions for containing and cleaning up spills.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as defined in Section 8.[5] Ensure adequate ventilation and remove all ignition sources.[10]

-

Containment: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[16][17]

-

Cleanup: Collect the absorbed material into a sealed, labeled container for proper disposal according to Section 13.[5]

PART III: PROACTIVE SAFETY & PREVENTION

These sections are foundational to designing safe experiments and work environments.

This section provides guidance on safe handling practices and storage conditions.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[16][17] Avoid breathing vapors and prevent contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[10][18] Ground and bond containers when transferring material to prevent static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[5][10][17]

This section translates the hazards from Section 2 into actionable protective measures.

-

Exposure Limits: Lists occupational exposure limits (OELs) like OSHA PELs or ACGIH TLVs. For many novel derivatives, these will not be available.[5] In such cases, the more conservative limits for parent compounds like pyridine should be considered as a starting point.

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[17] Eyewash stations and safety showers must be readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory.[5]

-

Skin Protection: A lab coat and appropriate gloves are required. Nitrile gloves may not be sufficient for prolonged contact with pyridine-based compounds; butyl rubber or other resistant materials should be considered.[15] Always check the glove manufacturer's compatibility chart.

-

Respiratory Protection: Not typically required if work is performed within a fume hood.

-

PART IV: THE SCIENTIFIC DATA

This section contains the physicochemical data of the substance, such as appearance, odor, pH, melting/boiling point, flash point, and solubility.[8] This information is vital for experimental design and for predicting the behavior of the chemical during a spill or fire.

This describes the chemical stability and potential hazardous reactions.

-

Reactivity: Generally not reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions, though some derivatives may be hygroscopic (absorb moisture from the air).[8][19]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid halides.[8][11]

-

Hazardous Decomposition: Will not occur under normal use. Combustion produces NOx and COx.[8]

This section provides data on the health effects of the chemical.[6] For novel derivatives, this section is often populated with estimates or data from similar compounds.

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[5]

-

Acute Toxicity: Often presented as LD50 (oral, dermal) and LC50 (inhalation) values.[8][15]

-

Chronic Effects: Information on carcinogenicity, mutagenicity, and reproductive toxicity. For most research chemicals, this data is unavailable ("Not available" or "Not classified").[5][8]

Table 2: Example Toxicological Data for Pyridine and Related Compounds

| Substance | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Key Findings |

| Pyridine | 891 mg/kg | 1121 mg/kg | Harmful if swallowed or in contact with skin. Affects CNS, liver, kidneys.[15][20] |

| 4-Pyridineethanol | 3500 mg/kg | No data available | Causes skin and serious eye irritation. May cause respiratory irritation.[8] |

| 2-Pyridineethanol | 9500 mg/kg | >2000 mg/kg (Rat) | Causes skin and serious eye irritation. May cause respiratory irritation.[19] |

| Hypothetical Chiral Derivative | No data available | No data available | Action: Assume toxicity is at least comparable to the most toxic analogue (Pyridine) until proven otherwise. Classify as harmful and an irritant. |

-

Expert Insight—The Principle of Analogy: When no data exists for your specific chiral molecule, the most scientifically sound approach is to use data from the parent heterocycle (pyridine) and closely related structural analogues (e.g., other pyridine ethanols).[21] Assume your compound is at least as hazardous as the most hazardous component or analogue. This conservative approach is central to building a trustworthy safety protocol for novel substances. OSHA does not require testing of new materials but mandates that any known relevant information must be included.[7][14]

PART V: REGULATORY AND ENVIRONMENTAL CONSIDERATIONS

While not enforced by OSHA, these sections are critical for environmental responsibility and transport compliance.[1][6]

-

Section 12: Ecological Information: Details the potential environmental impact. Data is often limited for research chemicals.[5]

-

Section 13: Disposal Considerations: Provides guidance on proper waste disposal. Pyridine derivatives must be collected as hazardous chemical waste and disposed of through a licensed contractor.[5][15] Never pour down the drain.[17]

-

Section 14: Transport Information: Contains shipping classifications (e.g., UN number, proper shipping name).

-

Section 15: Regulatory Information: Lists safety, health, and environmental regulations specific to the substance.[2]

-

Section 16: Other Information: Includes the date of preparation or last revision of the SDS.[6]

Workflow Protocol: Risk Assessment for a Novel Chiral Pyridine Ethanol Derivative

This protocol outlines a self-validating system for assessing risk before beginning work with a new derivative.

Objective: To establish safe handling, storage, and emergency procedures based on SDS data and surrogate information.

Methodology:

-

Information Gathering:

-

Obtain or author a preliminary SDS for the novel compound.

-

If authoring, use data from the parent pyridine and the most relevant pyridine ethanol analogue (see Table 2).[14]

-

Download the SDS for pyridine and at least one non-chiral pyridine ethanol derivative for comparison.

-

-

Hazard Identification (SDS Section 2):

-

List all H-statements (e.g., H315, H319, H335).

-

Note the signal word ("Warning").

-

Acknowledge the assumed hazards from the pyridine core (Harmful, potential target organ effects).

-

-

Exposure Control Plan (SDS Section 8):

-

Primary Control: Confirm all manipulations will occur in a certified chemical fume hood.

-

PPE Selection:

-

Confirm chemical safety goggles will be worn at all times.

-

Consult a glove compatibility chart for "Pyridine." Select an appropriate glove material (e.g., Butyl rubber) and note the breakthrough time. Do not rely on standard nitrile gloves.

-

A flame-resistant lab coat is recommended due to the flammability hazard.

-

-

-

Emergency Preparedness (SDS Sections 4, 5, 6):

-

Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

-

Locate the appropriate fire extinguisher (Type ABC or BC).

-

Assemble a spill kit containing absorbent, non-combustible material (vermiculite or sand), waste bags, and forceps.

-

-

Storage & Handling Plan (SDS Section 7):

-

Designate a storage location in a cool, dry, ventilated area away from oxidizers and acids.

-

Ensure the container is properly labeled with the chemical name and primary hazards.

-

Plan for all transfers to be conducted in the fume hood over secondary containment.

-

-

Documentation:

-

Document this risk assessment in the laboratory notebook. This creates a record that a thorough, logical safety evaluation was performed before the experiment began, forming a self-validating system of protocol and practice.

-

Conclusion

The Safety Data Sheet is more than a document; it is a dynamic and indispensable tool for scientific and professional excellence. For those working with novel compounds like chiral pyridine ethanol derivatives, the ability to critically interpret, supplement, and apply the information within an SDS is paramount. By understanding the causality behind each section, leveraging data from analogous compounds, and implementing a rigorous risk assessment workflow, researchers can confidently advance their work while upholding the highest standards of safety and scientific integrity.

References

- CloudSDS. (n.d.). OSHA's 16-Section SDS Format Requirements: Detailed Breakdown.

- PENTA. (2024). Pyridine - SAFETY DATA SHEET.

- Daniels Training Services. (2018, May 16). The Sixteen (16) Sections of the Safety Data Sheet (SDS).

- University of Washington. (n.d.). Pyridine Safety.

- Avery. (2024, July 31). Easy SDS Guide: What are the 16 Sections of Safety Data Sheets.

- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

- AK Scientific, Inc. (n.d.). 5-Ethyl-2-pyridineethanol Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Safety Data Sheets Quick Card.

- GOV.UK. (n.d.). Incident management: pyridine.

- Jubilant Ingrevia Limited. (n.d.). 4-Pyridineethanol Safety Data Sheet.

- MaterialsZone. (2025, September 29). 20 SDS Requirements You Need to Know.

- Safety Partners, LLC. (2019, October 30). Do you need to generate an SDS?.

- Occupational Safety and Health Administration (OSHA). (2004, February 5). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Pyridineethanol.

- PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.

- Apollo Scientific. (2023). Pyridine Safety Data Sheet.

- Health and Safety Authority. (n.d.). SDS requirements.

- PubChem. (n.d.). 4-Pyridineethanol.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment.

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - Pyridine.

- European Chemicals Agency (ECHA). (2020, December). Guidance on the compilation of safety data sheets.

- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

- Health and Safety Executive (HSE). (2022, February 11). Safety Data Sheets.

- GOV.UK. (2024, November 28). Pyridine: general information.

- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.

- Flinn Scientific. (2025). Safety Data Sheet (SDS) Pyridine.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.

- REACH-CLP-Biozid Helpdesk. (2020). Guidance on the compilation of safety data sheets.

- Certifico S.r.l. (2020, May 14). Draft Guidance on the compilation of safety data sheets | Vers. 4.0 2020.

- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: pyridine.

- European Chemicals Agency (ECHA). (2013, December). Guidance in a Nutshell - Compilation of safety data sheets.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Pyridineethanol.

Sources

- 1. OSHA's 16-Section SDS Format Requirements: Detailed Breakdown [cloudsds.com]

- 2. danielstraining.com [danielstraining.com]

- 3. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]

- 4. osha.gov [osha.gov]

- 5. aksci.com [aksci.com]

- 6. osha.gov [osha.gov]

- 7. safetypartnersinc.com [safetypartnersinc.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. kishida.co.jp [kishida.co.jp]

- 13. nj.gov [nj.gov]

- 14. Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. | Occupational Safety and Health Administration [osha.gov]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

literature review of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol synthesis

This guide details the synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol , a critical chiral intermediate often utilized in the development of next-generation ALK/ROS1 kinase inhibitors (structural analogs of Crizotinib and Lorlatinib).

The synthesis focuses on the construction of the 2,3,5-substituted pyridine core followed by the enantioselective establishment of the chiral center at the C3-position.

Executive Summary

-

Target Molecule: (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

-

CAS Registry (Racemic): 1256808-91-9 (Ketone Precursor) / Specific chiral CAS may vary by supplier.

-

Core Challenge: The electron-deficient nature of the pyridine ring makes the chiral center prone to racemization under harsh acidic/basic conditions. High enantiomeric excess (ee > 98%) is required for API usage.

-

Recommended Route: Lithiation-Acylation sequence to form the ketone, followed by Biocatalytic Reduction (KRED) for superior enantioselectivity and scalability.

Retrosynthetic Analysis

The most robust disconnection relies on the enantioselective reduction of the corresponding ketone. The ketone itself is accessed via directed ortho-lithiation (DoM) of the commercially available 5-chloro-2-fluoropyridine.

Figure 1: Disconnection approach relying on DoM chemistry and enzymatic reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(5-chloro-2-fluoropyridin-3-yl)ethanone

Rationale: The fluorine atom at C2 serves as a powerful ortho-directing group (ODG), directing lithiation to the C3 position. 5-chloro-2-fluoropyridine is chosen over the bromo-analog to prevent lithium-halogen exchange side reactions.

Reagents:

-

5-Chloro-2-fluoropyridine (1.0 equiv)[1]

-

LDA (Lithium diisopropylamide) (1.2 equiv)

-

N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) or Ethyl Acetate.

-

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Charge with anhydrous THF and cool to -78 °C .

-

Base Generation: Add LDA (2.0 M in THF/heptane) dropwise, maintaining internal temperature below -70 °C.

-

Lithiation: Add a solution of 5-chloro-2-fluoropyridine in THF dropwise over 30 minutes. The solution typically turns yellow/orange, indicating formation of the lithiated species (3-lithio-5-chloro-2-fluoropyridine). Stir for 1 hour at -78 °C.

-

Critical Control Point: Do not allow temperature to rise above -60 °C to avoid "pyridyne" formation or scrambling.

-

-

Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide) dropwise. The Weinreb amide is preferred over acetyl chloride to prevent over-addition (formation of tertiary alcohol).

-

Quench: Stir for 2 hours at -78 °C, then quench with saturated NH₄Cl solution while still cold. Allow to warm to room temperature.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: 75-85%.

-

Data: ¹H NMR (400 MHz, CDCl₃) δ 2.68 (s, 3H), 8.20 (dd, 1H), 8.45 (d, 1H).

-

Step 2: Enantioselective Reduction (The Core)

Two methods are presented.[2] Method A (Biocatalytic) is recommended for scale-up due to higher ee and milder conditions. Method B (Chemical) is suitable for rapid lab-scale synthesis.

Method A: Biocatalytic Reduction (Recommended)

-

Enzyme: Ketoreductase (KRED) panel (e.g., Codexis KRED-P1 series or Johnson Matthey analogues).

-

Cofactor: NADP+ / NADPH with a recycling system (Isopropanol/IPA or Glucose/GDH).

Protocol:

-

Screening: Screen a KRED library for the specific substrate. The ortho-fluoro group can sterically hinder some enzymes; select a variant evolved for bulky acetophenones.

-

Reaction: Dissolve the ketone (100 mg/mL) in IPA/Buffer (phosphate buffer pH 7.0, 50:50 v/v).

-

Initiation: Add KRED enzyme (1-5 wt%) and NADP+ (1 mM).

-

Incubation: Stir at 30 °C for 24 hours.

-

Monitoring: Monitor conversion by HPLC.

-

Workup: Extract with MTBE. Filter enzyme. Concentrate.

-

Target ee: >99.5% (R).[3]

-

Note: If the enzyme produces the (S)-enantiomer, switch to an "anti-Prelog" KRED variant.

-

Method B: Asymmetric Transfer Hydrogenation (ATH)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya catalyst).

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Protocol:

-

Dissolve ketone (1.0 equiv) in anhydrous DMF or DCM.

-

Add the Ru-catalyst (1 mol%).

-

Add HCOOH/Et₃N mixture (5 equiv) slowly.

-

Stir at room temperature for 16–24 hours.

-

Workup: Quench with water, extract with DCM. Wash with NaHCO₃ to remove acid.

-

Target ee: 90-95% (Recrystallization may be required to upgrade ee).

-

Process Flow & Logic Diagram

Figure 2: Operational workflow emphasizing the critical lithiation temperature control and stereoselective reduction.

Analytical Validation (Self-Validating Protocol)

To ensure the trustworthiness of the synthesis, the following analytical controls must be in place:

| Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Characteristic doublet for methyl group (~1.4 ppm) and quartet for methine (~5.0 ppm). |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.0% ee (R-isomer). |

| Chemical Purity | UPLC-MS | > 98.0% (Area %). |

| Residual Solvent | GC-Headspace | THF < 720 ppm, IPA < 5000 ppm. |

Chiral HPLC Method Example:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: (S)-isomer elutes first (typically), (R)-isomer elutes second. Note: Validate elution order with racemic standard.

References

-

Ketone Precursor Identification

-

1-(5-Chloro-2-fluoropyridin-3-yl)ethan-1-one (CAS 1256808-91-9).[1]

- Source: BLD Pharm / Sigma-Aldrich Catalog Entries for Pyridine Building Blocks.

-

- General Lithiation Methodology for 2-Fluoropyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailing the directing effect of fluorine in pyridine rings). Reaction of 2-fluoropyridine with LDA: Estel, L., et al. (1988). Journal of Organic Chemistry, 53(12), 2740-2744.

- Asymmetric Reduction of Pyridyl Ketones: Noyori Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Biocatalytic Approaches: Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.

- Related API Synthesis (Crizotinib/Lorlatinib Intermediates): Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Provides context for the chiral diaryl/pyridyl ethanol scaffold).

Sources

storage conditions for fluorinated chiral pyridine intermediates

Title: Stability Assurance & Storage Protocols for Fluorinated Chiral Pyridine Intermediates Subtitle: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Fluorinated chiral pyridine intermediates represent a "dual-threat" stability challenge in drug development. They possess two distinct degradation vectors:

-

Chemical Instability: The electron-withdrawing fluorine atom (particularly at C2/C4 positions) activates the pyridine ring toward Nucleophilic Aromatic Substitution (

), leading to hydrolysis and defluorination. -

Stereochemical Lability: The basic nitrogen atom can facilitate proton transfer at

-chiral centers, catalyzing racemization, especially in the presence of moisture or protic solvents.

This guide defines the "Cold Chain Inert Banking" (CCIB) protocol to mitigate these risks, ensuring high purity (>98% ee) is maintained from synthesis to scale-up.

The Physicochemical Stability Matrix

To store these compounds effectively, one must understand the molecular mechanisms driving their degradation.

The Defluorination Vector ( Hydrolysis)

Unlike chloropyridines, fluoropyridines are exceptionally reactive toward nucleophiles due to the high electronegativity of fluorine.

-

Mechanism: Water (moisture) acts as a nucleophile. The nitrogen of the pyridine ring stabilizes the Meisenheimer complex intermediate.

-

Reactivity Data: 2-fluoropyridine reacts roughly 320 times faster than 2-chloropyridine with nucleophiles.[1][2]

-

Consequence: Ingress of moisture leads to the formation of the corresponding pyridinone/hydroxypyridine and Hydrogen Fluoride (HF). The release of HF is autocatalytic, as it can etch glass surfaces and lower the pH, further destabilizing the matrix.

The Racemization Vector

Chiral centers attached to the pyridine ring (e.g., 1-(2-fluoropyridin-3-yl)ethanamine) are prone to racemization.

-

Mechanism: The pyridine nitrogen can act as an intramolecular base, or external moisture can act as a proton shuttle, facilitating the formation of an achiral planar enamine or carbanion intermediate.

-

Risk Factor: Storage in non-inert atmospheres allows

absorption (forming carbamates) or moisture absorption, both of which lower the energy barrier for proton exchange.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be blocked by the storage protocol.

Caption: Figure 1. Dual degradation pathways: Moisture drives irreversible hydrolysis (top), while heat and proton sources drive racemization (bottom).

The "Cold Chain Inert Banking" (CCIB) Protocol

This protocol is the gold standard for storing fluorinated chiral pyridines for durations exceeding 2 weeks.

Environmental Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics: Reducing temp from 25°C to -20°C slows hydrolysis rates by ~20-50x. |

| Atmosphere | Argon (Ar) | Argon is denser than air (unlike |

| Light | Dark / Amber | Prevents photo-induced radical defluorination or N-oxide formation. |

| Desiccant | Active | Storage box must contain activated silica gel or molecular sieves to scavenge ambient humidity. |

Container & Material Selection

-

Primary Container: Borosilicate Glass Vials (Class 1, Type A).

-

Note: While HF attacks glass, the intact intermediate is stable in glass. Plastic (HDPE) is permeable to oxygen and moisture over time. Glass is preferred only if moisture is rigorously excluded.

-

-

Closure System: Screw caps with PTFE (Teflon) / Silicone septa .

-

Avoid: Rubber or Polyethylene liners. Pyridines can swell rubber, leaching plasticizers that contaminate the sample. PTFE is chemically inert to fluorinated species.

-

-

Secondary Containment: Sealed Mylar bag or desiccator cabinet.

The "Thaw-and-Open" Procedure (Critical)

Condensation is the #1 cause of batch failure.

-

Remove vial from freezer.

-

Wait 30-45 minutes until the vial reaches room temperature.

-

Wipe the exterior with a lint-free tissue to check for condensation.

-

Open only inside a fume hood or glovebox.

-

Re-blanket with Argon immediately before re-sealing.

Workflow: From Synthesis to Storage

This decision tree ensures that no compromised material enters the banking system.

Caption: Figure 2. The CCIB Workflow. Note the emphasis on aliquoting to prevent repeated freeze-thaw cycles.

Quality Control & Re-Analysis

Do not assume stability. Verify it.

-

Re-test Interval: Every 6 months.

-

Visual Check: Look for etching on the glass (sign of HF release) or yellowing (sign of N-oxidation or polymerization).

-

Analytical Markers:

-

19F-NMR: The appearance of a new peak upfield (typically -100 to -150 ppm relative to the starting material) often indicates the formation of inorganic fluoride (HF/F-) or hydrolyzed product.

-

Chiral HPLC: A drop in enantiomeric excess (ee) > 2% indicates improper temperature control or moisture ingress.

-

References

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[2] Journal of the American Chemical Society (via NCBI). [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

-

Royal Society of Chemistry. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC.[3] [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Crizotinib (Xalkori®) is a pivotal kinase inhibitor for treating non-small cell lung cancer (NSCLC) with specific genetic alterations.[1][2] Its synthesis hinges on the precise installation of a chiral ethoxy side chain, a feature critical for its biological activity. This document provides an in-depth guide to the synthesis and application of the key chiral intermediate, (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, in the manufacturing of Crizotinib. We will explore methodologies for stereoselective synthesis of this intermediate, detail a robust coupling protocol, and outline essential analytical quality controls.

A Note on the Key Chiral Intermediate

While the query specified (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a thorough review of the authoritative scientific and patent literature reveals that the key chiral building block extensively documented and utilized in the scaled-up synthesis of Crizotinib is (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine .[1][2] The critical chiral alcohol intermediate for this structure is (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol . To ensure the highest degree of scientific accuracy and practical relevance for professionals in drug development, this guide will focus on this well-established intermediate. The principles and protocols discussed herein represent the field-proven pathway to Crizotinib.

Part 1: The Imperative of Chirality and Synthesis of the Key Intermediate

The therapeutic efficacy of Crizotinib is intrinsically linked to its three-dimensional structure. The specific (R)-configuration at the benzylic carbon of the ethoxy side chain is essential for optimal binding to the ATP-binding pocket of the ALK and c-Met tyrosine kinases.[3] Consequently, the production of enantiomerically pure (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a cornerstone of the entire synthetic strategy.

The primary challenge is to overcome the natural tendency of chemical reactions to produce a 50:50 mixture of both enantiomers (a racemic mixture). The following methods are employed to achieve high enantiomeric excess (ee).

Methodologies for Stereoselective Synthesis

-

Asymmetric Catalytic Reduction: This is the most efficient and modern approach for large-scale production. It involves the direct reduction of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, using hydrogen gas in the presence of a sophisticated chiral catalyst.

-

Causality: The catalyst, typically a complex of a metal (like Ruthenium or Rhodium) with a chiral organic ligand, creates a sterically defined environment. This chiral space preferentially allows the hydrogen molecule to approach the ketone from one face, leading to the predominant formation of the desired (R)-alcohol.[4][5] This method is highly selective, often achieving >99% ee.[5]

-

-

Enzymatic Resolution: This bio-catalytic method leverages the inherent stereoselectivity of enzymes.

-

Kinetic Resolution: A lipase enzyme can be used to selectively acylate one enantiomer from a racemic mixture of the alcohol, allowing the unreacted enantiomer to be separated.[4][6]

-

Asymmetric Reduction: A ketoreductase enzyme can reduce the starting ketone to the desired alcohol with high stereoselectivity.[7]

-

Expertise: While highly selective, enzymatic methods can face challenges in scalability, reaction time, and cost of the enzyme compared to catalytic hydrogenation.[5]

-

-

Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic alcohol with a pure chiral resolving agent (e.g., (S)-mandelic acid or derivatives of tartaric acid).[8][9]

-

Causality: The reaction creates a pair of diastereomeric salts ((R)-alcohol-(S)-acid and (S)-alcohol-(S)-acid). Diastereomers have different physical properties, most notably solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized and isolated.[8] The chiral resolving agent is then chemically removed to yield the enantiomerically pure alcohol. This method is often laborious and necessarily discards at least 50% of the starting material unless a racemization-recycle loop is implemented.[8]

-

Comparative Summary of Synthetic Methods

| Method | Principle | Typical ee% | Advantages | Disadvantages |

| Asymmetric Catalytic Reduction | Chiral metal catalyst directs hydrogenation | >99%[5] | High efficiency, high yield, atom economy, suitable for large scale | High initial cost of catalyst and ligands |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer | >98%[4] | Very high selectivity, mild conditions | Can have long reaction times, enzyme cost/stability, lower theoretical max yield (50%) |

| Classical Resolution | Formation and separation of diastereomeric salts | >99% | Well-established technology, reliable | Labor-intensive, solvent-intensive, lower theoretical max yield (50%) |

Part 2: Incorporation into the Crizotinib Scaffold via Mitsunobu Reaction

Once the chiral alcohol is obtained, the next critical step is to form the ether linkage with the core pyridine structure of Crizotinib. The Mitsunobu reaction is the most widely reported and robust method for this transformation in the synthesis of Crizotinib.[10][11]

Understanding the Mitsunobu Reaction and Stereochemical Inversion

A crucial aspect of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the chiral center of the alcohol. This is a classic example of an Sₙ2-type reaction mechanism. Therefore, to obtain the final product with the required (R)-configuration , the reaction must start with the (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate.[12]

This is a self-validating system: starting with the (S)-alcohol and successfully producing active (R)-Crizotinib confirms that the stereoinverting reaction proceeded as expected.

// Nodes S_Alcohol [label="(S)-Alcohol\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine_OH [label="Pyridine Derivative\n(e.g., 5-bromo-3-hydroxy...)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="PPh₃ / DIAD\n(Mitsunobu Reagents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_Complex [label="Activated\nPhosphonium Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; R_Product [label="(R)-Ether Product\n(Crizotinib Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O / DIAD-H₂\n(Byproducts)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges S_Alcohol -> Activated_Complex [label="Activation"]; Reagents -> Activated_Complex; Pyridine_OH -> R_Product [label="SN2 Attack\n(Inversion of Stereochemistry)"]; Activated_Complex -> R_Product; Activated_Complex -> Byproducts; } DOT Caption: Mitsunobu reaction workflow for Crizotinib synthesis.

Experimental Protocol: Mitsunobu Coupling

This protocol is adapted from established procedures found in the patent literature.[12]

Objective: To couple (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with a protected aminohydroxypyridine intermediate.

Reagents:

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq)

-

5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.3 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, and triphenylphosphine in anhydrous THF in a suitable reaction vessel.

-

Cool the resulting solution to 0°C using an ice bath.

-

Slowly add DIAD dropwise to the cooled mixture, ensuring the internal temperature remains below 5°C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to isolate the product, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine, as a solid.[11][12] This intermediate then proceeds through further steps (e.g., Suzuki coupling and deprotection) to yield Crizotinib.[10][11]

Part 3: Analytical Quality Control

Rigorous analytical testing is non-negotiable in API synthesis to ensure purity, identity, and safety.

Key Analytical Techniques

| Analytical Method | Purpose | Expected Result / Specification |

| Chiral HPLC | To determine the enantiomeric excess (ee%) of the chiral alcohol and the final Crizotinib API. | For the chiral intermediate and final API, the enantiomeric excess should be >99.5%.[2][5] |

| ¹H and ¹³C NMR | To confirm the chemical structure and identify any organic impurities in intermediates and the final product. | Spectra should match the reference standard, with minimal impurity signals.[12][13] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. | The observed molecular ion peak should match the calculated molecular weight.[3] |

| Purity by HPLC | To quantify the overall chemical purity and detect any process-related impurities or degradants. | Purity should be >99.0%, with individual impurities below established thresholds (e.g., <0.1%). |

Trustworthiness through Validation: Each analytical method must be fully validated according to ICH (International Council for Harmonisation) guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness. This ensures that the data generated is reliable for quality control and regulatory submissions.

Conclusion

The synthesis of Crizotinib is a prime example of modern pharmaceutical manufacturing, where control of stereochemistry is paramount. The successful production of this life-saving drug relies on two core principles demonstrated here: the highly efficient, stereoselective synthesis of the key intermediate, (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, and its subsequent stereoinverting incorporation into the final molecular structure via a robust Mitsunobu coupling. The rigorous application of the protocols and analytical controls described in these notes ensures the production of Crizotinib with the required purity, potency, and safety for patients worldwide.

References

- Vertex AI Search result citing a preparation method for a Crizotinib intermedi

- Commercialization of the Xalkori Pediatric Multiparticulate Product Using Quality-by-Design Principles - PMC. (2024).

- Vertex AI Search result discussing the synthesis of Crizotinib and its intermedi

- CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)

- CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google P

- Crizotinib: From Chemical Entity to Anticancer Agent - David Publishing.

- CN104693184A - Synthesis method of crizotinib - Google P

- US9604966B2 - Crizotinib preparation method - Google P

- Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow | Organic Process Research & Development - ACS Public

- Crizotinib containing compositions - European Patent Office - EP 2620140 A1 - Googleapis.com.

- Crizotinib: From Discovery to Front-line Tre

- Pfizer Gains China Approval of Kinase-Specific Lung Cancer Drug, Xalkori (crizotinib). (2013).

- Chiral resolution - Wikipedia.

- Toward preparative resolution of chiral alcohols by an organic chemical method.

- Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib | Journal of Medicinal Chemistry - ACS Public

- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC.

- Chiral Resolution Screening | Solid St

- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015).

- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie.

- Chiral Resolution Reagents - Chiral / BOC Sciences.

- CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC. (2024).

- Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Public

- (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol | 2227848-26-0 - ChemicalBook.

- KR0143987B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google P

- Preparation of (R)-2-chloro-1-(m-chlorophenyl)

- Ethanone, 1-(5-chloro-2-hydroxyphenyl)- - the NIST WebBook.

Sources

- 1. davidpublisher.com [davidpublisher.com]

- 2. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. onyxipca.com [onyxipca.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 13. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

Application Note & Protocol: A Guide to the Scalable Production of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the process development and scale-up for the synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The narrative emphasizes the principles of Quality by Design (QbD) and process safety, moving beyond a simple recitation of steps to explain the critical rationale behind experimental choices. Methodologies for synthesis, purification, and analysis are detailed, culminating in a step-by-step protocol for large-scale production. This guide is intended to provide both the foundational knowledge and the practical instruction necessary for successful and safe process scale-up.

Introduction: The Significance of a Chiral Pyridine Alcohol

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] When functionalized with stereocenters, these molecules become critical building blocks for a vast array of complex, biologically active compounds. (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is one such intermediate, where the specific (R)-configuration at the alcohol is essential for the desired pharmacological activity in the final Active Pharmaceutical Ingredient (API).

The production of single-enantiomer drug intermediates is a critical focus in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the inactive or less active enantiomer.[3][4] Consequently, the development of a robust, scalable, and economically viable process for producing enantiomerically pure (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is of paramount importance.

This guide will focus on the asymmetric reduction of the prochiral ketone, 5-chloro-2-fluoro-3-acetylpyridine, as it represents the most direct and atom-economical route to the desired chiral alcohol.[5] We will explore this synthesis through the lens of industrial process development, where scalability, safety, and reproducibility are the primary objectives.[6][7]

Synthetic Strategy: Asymmetric Reduction

The core of this process is the enantioselective reduction of a ketone. While several methods exist, biocatalysis using Ketone Reductases (KREDs) has emerged as a powerful and green alternative to traditional chemical catalysis.[8][9] KREDs often exhibit exquisite enantioselectivity (>99.5% ee) and operate under mild aqueous conditions, enhancing the safety and environmental profile of the process.[4][10]

The overall synthetic transformation is outlined below:

Caption: General synthetic route via asymmetric reduction.

Process Development & Scale-Up: A Quality by Design (QbD) Approach

Transitioning a chemical synthesis from the laboratory bench to a manufacturing plant is a complex undertaking where reaction conditions, heat transfer, and mixing dynamics change significantly.[6][11] A systematic, data-driven approach like Quality by Design (QbD) is essential to ensure a robust and reproducible process.[12]

Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

The first step is to define what constitutes a successful final product. The QTPP for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol serves as the high-level objective, from which measurable Critical Quality Attributes (CQAs) are derived.[12]

Table 1: Example QTPP and CQAs

| Quality Target Product Profile (QTPP) Element | Critical Quality Attribute (CQA) | Target Specification |

| Identity | Structure confirmed | Matches reference standard |

| Purity | Assay (by HPLC) | ≥ 99.0% |

| Individual Impurity | ≤ 0.10% | |

| Chirality | Enantiomeric Excess (ee) | ≥ 99.5% (R-isomer) |

| Safety | Residual Solvents | Meets ICH Q3C limits |

| Physical Form | Crystalline Solid | White to off-white solid |

Identifying Critical Process Parameters (CPPs)

CPPs are the operational variables that must be tightly controlled to ensure the CQAs are consistently met.[12] For the biocatalytic reduction, these include:

-

Temperature: Enzyme activity and stability are highly temperature-dependent. Deviations can lead to slow reactions or enzyme denaturation.

-

pH: The pH of the aqueous buffer is critical for maintaining the optimal catalytic activity and stability of the KRED and its cofactor (e.g., NADH/NADPH).

-

Substrate Loading: Higher concentrations can improve throughput but may lead to substrate inhibition or solubility issues.

-

Enzyme & Cofactor Loading: Catalyst loading impacts reaction rate and overall cost. Optimization is key to balancing efficiency and economics.

-

Agitation: Sufficient mixing is required to ensure homogeneity in the multiphasic system (if applicable) and facilitate mass transfer, but excessive shear can damage the enzyme.

-

Reaction Time: Monitored to ensure complete conversion and prevent potential byproduct formation.

Process Workflow and Logic

The overall manufacturing process involves a logical sequence of unit operations designed to synthesize, isolate, and purify the target molecule.

Caption: Overall manufacturing process workflow.

Downstream Processing: Purification and Isolation

The journey from a crude reaction mixture to a high-purity API intermediate is managed through downstream processing.[7][13]

-

Extraction: Following the reaction, the product is typically extracted from the aqueous enzymatic medium into an organic solvent (e.g., Ethyl Acetate, Toluene). This step serves to separate the product from the enzyme, buffer salts, and other water-soluble components.

-

Crystallization: Crystallization is the most powerful technique for purifying solid organic compounds at scale.[14] It effectively removes process impurities and can, in some cases, enhance the enantiomeric purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then inducing crystallization by cooling, adding an anti-solvent, or a combination of both.

-

Filtration and Drying: The crystalline solid is isolated by filtration and washed with a cold solvent to remove residual impurities. The resulting wet cake is then dried under vacuum at a controlled temperature to remove residual solvents to acceptable levels.[15]

Analytical Control Strategy

A robust analytical strategy is the cornerstone of process control and ensures the final product meets all specifications.[12]

-

In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is used to monitor the disappearance of the starting ketone and the appearance of the product alcohol, signaling the completion of the reaction.

-

Final Product Testing: A full suite of analytical tests is performed on the final, dried product to confirm its quality against the established specifications (see Table 1).

-

Purity (Assay): Determined by HPLC with UV detection.

-

Identity: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Chiral Purity: This is the most critical analytical test. It is performed using Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC).[16][17][18] These techniques use a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and allowing for their precise quantification.[19]

-

Table 2: Example Analytical Methods

| Analysis | Technique | Purpose |

| Assay & Impurities | Reverse-Phase HPLC | Quantify purity and known/unknown impurities. |

| Chiral Purity | Chiral HPLC/SFC | Determine the enantiomeric excess (ee %). |

| Identity | ¹H NMR, MS | Confirm the chemical structure. |

| Residual Solvents | Gas Chromatography (GC) | Quantify remaining solvents from the process. |

Process Safety Management

Scaling up chemical processes introduces significant safety risks that must be proactively managed.[20][21] Heat generation, reagent handling, and potential for runaway reactions are primary concerns.[22]

-

Hazard Analysis: Before any scale-up, a thorough hazard and operability study (HAZOP) should be conducted to identify potential risks.[20] This involves reviewing Material Safety Data Sheets (MSDS) for all substances and understanding the thermochemistry of the reaction.

-

Thermal Management: While enzymatic reactions are typically less energetic than many chemical reductions, the process should still be designed with adequate cooling capacity to maintain the target temperature.[22]

-

Material Handling: At scale, manual addition of reagents is often replaced by controlled pumping. Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers) are mandatory to minimize operator exposure.

-

Incremental Scale-Up: A prudent scale-up strategy involves increasing the batch size incrementally (e.g., no more than 3-5x the previous scale) to identify any unforeseen challenges before committing to full-scale production.[11][23]

Detailed Scale-Up Protocol (Illustrative 10 kg Scale)

Disclaimer: This protocol is for illustrative purposes. Actual quantities and parameters must be established through laboratory development and pilot-scale runs.

Equipment: 150 L glass-lined reactor, 100 L crystallizer, centrifuge/filter-dryer, vacuum pump, heating/cooling circulators.

Part 1: Biocatalytic Reduction

-

Reactor Preparation: Charge the 150 L reactor with 80 L of potassium phosphate buffer (100 mM, pH 7.0). Begin agitation and adjust the temperature to 30°C.

-

Cofactor & Enzyme Addition: Add the required amount of NADP⁺ and glucose (for cofactor regeneration system, if used). Add the specified Ketoreductase (KRED) enzyme formulation and allow it to dissolve/disperse completely.

-

Substrate Feed: In a separate vessel, dissolve 10.0 kg of 5-chloro-2-fluoro-3-acetylpyridine in 20 L of a suitable co-solvent like isopropanol.

-

Reaction: Slowly pump the substrate solution into the reactor over 4-6 hours, maintaining the internal temperature at 30 ± 2°C.

-

Monitoring: After the feed is complete, continue to agitate the mixture at 30°C. Take samples every 1-2 hours for IPC analysis by HPLC. The reaction is considered complete when the starting material is <1.0% of the product peak area.

Part 2: Work-up and Isolation

-

Quench and Extraction: Once the reaction is complete, add 50 L of ethyl acetate to the reactor. Agitate for 30 minutes, then stop agitation and allow the layers to separate for at least 1 hour.

-

Phase Separation: Drain the lower aqueous layer to waste. Transfer the upper organic layer to the 100 L crystallizer.

-

Concentration: Distill the ethyl acetate under vacuum to a final volume of approximately 25 L.

Part 3: Crystallization and Finishing

-

Crystallization: Cool the concentrated solution to 50°C. Slowly add 50 L of heptane as an anti-solvent over 2 hours, maintaining the temperature. A precipitate should form.

-

Cooling: Slowly cool the resulting slurry to 0-5°C over 4 hours and hold for an additional 2 hours to maximize crystal formation.

-

Filtration: Transfer the slurry to the filter-dryer. Filter off the mother liquor.

-

Washing: Wash the filter cake with 2 x 10 L of cold (0-5°C) heptane.

-

Drying: Dry the product under vacuum (≤100 mbar) at 40°C until the loss on drying (LOD) is ≤ 0.5%.

-

Discharge and QC: Discharge the dry product. Sample and submit for full QC testing against the established specifications.

References

-

Evotec. (2024). Key Considerations for API Process Development and Optimization. Evotec. [Link]

-

Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. [Link]

-

SCL Lifesciences. (n.d.). Journey of an API: The Evolution of Chemical Process Development. SCL Lifesciences. [Link]

-

Zhang, X., et al. (2018). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. [Link]

-

Scribd. (n.d.). Chemical Scale Up Safety Guide. Scribd. [Link]

-

Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. [Link]

-

Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Stanford University. [Link]

-

OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

-

Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. [Link]

-

University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. [Link]

-

SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

-

Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

-

Powder Systems Limited. (2025). API Manufacturing Process Development Steps. Powder Systems. [Link]

-

Wieckhusen, D. (2007). The Development of API Manufacturing Processes – Targets and Strategies. CHIMIA. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

Royal Society of Chemistry. (2016). Asymmetric Methods and Their Use in the Pharmaceutical Industry. Royal Society of Chemistry. [Link]

-

IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

ACS Publications. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

-

ACS Publications. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Synthesis of chiral alcohols from alkenes. ResearchGate. [Link]

-

RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

-

Precedence Research. (2026). Pyridine & Pyridine Derivatives Market Size & Opportunities Report, 2033. Precedence Research. [Link]

-

Wikipedia. (n.d.). Pyridines. Wikipedia. [Link]

-

ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

-

PMC. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]

-

SNS Insider. (n.d.). Pyridine & Pyridine Derivatives Market Size | Industry Report. SNS Insider. [Link]

-

PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

-

PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass. [Link]

- Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

-

ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Scilit. (n.d.). Catalytic asymmetric fluorinations. Scilit. [Link]

-

SpringerLink. (n.d.). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. SpringerLink. [Link]

- Google Patents. (n.d.). CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.

-

PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]

-

PubMed. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PubMed. [Link]

-

PMC. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PMC. [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Royal Society of Chemistry. (2000). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. [Link]

-

Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]

- 2. Pyridines - Wikipedia [en.wikipedia.org]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scllifesciences.com [scllifesciences.com]

- 7. API Manufacturing Process Development Steps [powdersystems.com]

- 8. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]

- 13. escoaster.com [escoaster.com]

- 14. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 15. chimia.ch [chimia.ch]

- 16. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 17. skpharmteco.com [skpharmteco.com]

- 18. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. capitalresin.com [capitalresin.com]

- 21. scribd.com [scribd.com]

- 22. noahchemicals.com [noahchemicals.com]

- 23. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

Application Notes & Protocols: The Strategic Use of Chiral (1R)-1-(Pyridinyl)ethanol Derivatives in Kinase Inhibitor Design

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Editor's Note: This technical guide focuses on the application of chiral pyridinyl ethanol moieties in kinase inhibitor design, using the potent, clinical-stage pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, LY2874455 , as a primary, data-rich exemplar. The user's original query specified (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. However, a thorough review of published literature reveals that the structurally analogous building block, (1R)-1-(3,5-dichloro-4-pyridinyl)ethanol , is the validated component of LY2874455.[1][2] To ensure the highest degree of scientific accuracy and provide actionable, referenced protocols, this guide will detail the established role and application of this validated chiral alcohol. The principles and methodologies described herein are directly applicable to the broader class of chiral pyridinyl ethanols in kinase inhibitor design.

Introduction: The Rationale for Targeting FGFR and the Role of Chiral Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), is a critical regulator of cell proliferation, differentiation, migration, and survival.[3][4] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human malignancies, including lung, gastric, and bladder cancers.[1][5] This makes the FGFR pathway a compelling target for cancer therapeutics.

The development of small-molecule kinase inhibitors has revolutionized oncology, but achieving both high potency and selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. One powerful strategy to address this is the incorporation of chiral centers into the inhibitor scaffold. Chirality introduces a three-dimensional complexity that can be exploited to form specific, high-affinity interactions with unique sub-pockets of the target kinase, thereby enhancing potency and selectivity.[6]

This guide explores the application of the (1R)-1-(3,5-dichloro-4-pyridinyl)ethanol moiety, a key structural component of the pan-FGFR inhibitor LY2874455, as a case study in modern kinase inhibitor design.[1]

Part 1: Application Notes — The Strategic Importance of the Chiral Moiety

The FGF/FGFR Signaling Axis

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, which collectively drive cell growth and survival.[7][8] Inhibiting the kinase domain of FGFR blocks this initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ly-2874455 | C21H19Cl2N5O2 | CID 46944259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 4. mdpi.com [mdpi.com]

- 5. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Welcome to the technical support center for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this chiral alcohol intermediate. Our focus is on providing practical, causality-driven solutions to achieve high chemical and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation.[1] Common species include:

-

Starting Materials: Unreacted 5-chloro-2-fluoro-3-formylpyridine or the corresponding ketone precursor.

-

Reducing Agent Residues: Borohydride salts or their byproducts.

-

The (1S) Enantiomer: The opposite enantiomer, (1S)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, is the most challenging impurity to remove and directly impacts the enantiomeric excess (e.e.).

-

Related Structural Analogs: Des-chloro or des-fluoro analogs, or isomers formed during synthesis.[2]

-

Solvents: Residual solvents from the reaction or initial workup (e.g., THF, ethanol, toluene).[1]

Q2: What is the general workflow for purifying the crude product?

A2: A multi-step approach is typically required to address different types of impurities. A robust strategy begins with bulk purification to enhance chemical purity, followed by fine purification to ensure high enantiomeric excess.

Caption: General purification workflow for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol.

Q3: How can I assess the chemical and enantiomeric purity of my product?

A3: A combination of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying organic impurities.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is standard for determining chemical purity as a percentage area.

-

Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). It uses a chiral stationary phase to separate the (1R) and (1S) enantiomers.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[3]

-

Circular Dichroism (CD) Spectroscopy: Can be used as a rapid, high-throughput method to determine enantiomeric excess, often after derivatization.[4][5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful first step to remove the bulk of chemical impurities by leveraging differences in solubility.[6][7] The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools.[7]

Q: My compound is not crystallizing from solution, even after cooling. What should I do?

A: This typically occurs if the solution is not supersaturated. This can be due to using too much solvent or the presence of impurities that inhibit crystal formation.

Solutions:

-

Induce Crystallization:

-

Reduce Solvent Volume: If induction fails, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8]

-

Add an Anti-Solvent: If you are using a two-solvent system, slowly add the second solvent (in which the compound is insoluble) to the warm solution until it just begins to turn cloudy. Then, allow it to cool slowly.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cora.ucc.ie [cora.ucc.ie]

- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 7. praxilabs.com [praxilabs.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Home Page [chem.ualberta.ca]

Technical Support Center: Chiral Resolution of 1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Executive Summary

You are likely working with 1-(5-chloro-2-fluoro-3-pyridyl)ethanol , a critical chiral intermediate structurally analogous to the Crizotinib fragment.[] Achieving high enantiomeric excess (>99% ee) is challenging due to the electron-deficient nature of the pyridine ring caused by the fluorine and chlorine substituents. This electronic effect reduces the basicity of the pyridine nitrogen, rendering direct diastereomeric salt formation with chiral acids (e.g., Tartaric acid) often ineffective.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary laboratory/pilot method due to its high E-values (Enantiomeric Ratio) for halogenated aromatic alcohols. A secondary Chemical Derivatization workflow is provided for scale-up scenarios where enzymatic costs are prohibitive.[]

Module 1: Enzymatic Kinetic Resolution (EKR)

The Gold Standard for Lab & Pilot Scale

The most robust method for resolving secondary alcohols where the heteroaromatic ring is electron-poor is lipase-catalyzed transesterification.[]

Standard Operating Procedure (SOP-EKR-01)

| Parameter | Recommendation | Rationale |

| Biocatalyst | Novozym 435 (CAL-B) or Lipase PS (Pseudomonas cepacia) | CAL-B is robust and generally accepts bulky aromatic substrates.[] Lipase PS often shows superior selectivity for ortho-substituted aromatics.[] |